REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]2[N:4]([N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[CH:5]=[CH:6][C:7]=1C(O)=O.C([N:22](CC)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1>C(O)(C)(C)C>[CH3:1][C:2]1[C:3]2[N:4]([N:11]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:13]=2)[CH:5]=[CH:6][C:7]=1[NH2:22]
|
Name
|
8-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid
|
Quantity
|
710 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=2N(C=CC1C(=O)O)N=C(N2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
diphenyl phosphorazidate
|
Quantity
|
909 μL
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition the white suspension
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on a 20 g silica column
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C=CC1N)N=C(N2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 25.4% | |
YIELD: CALCULATEDPERCENTYIELD | 25.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |